molecular formula C21H18ClNO2S B15083522 N-(4-((4-Chlorophenyl)thio)phenyl)-4-ethoxybenzamide CAS No. 618443-31-5

N-(4-((4-Chlorophenyl)thio)phenyl)-4-ethoxybenzamide

Cat. No.: B15083522
CAS No.: 618443-31-5
M. Wt: 383.9 g/mol
InChI Key: ADHKIXCHNKNXQC-UHFFFAOYSA-N
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Description

N-(4-((4-Chlorophenyl)thio)phenyl)-4-ethoxybenzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with a 4-ethoxy substituent and a 4-((4-chlorophenyl)thio)phenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Chlorophenyl)thio)phenyl)-4-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-((4-Chlorophenyl)thio)aniline: This intermediate can be synthesized by reacting 4-chloroaniline with 4-chlorobenzenethiol under suitable conditions.

    Coupling with 4-Ethoxybenzoic Acid: The intermediate 4-((4-Chlorophenyl)thio)aniline is then coupled with 4-ethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Chlorophenyl)thio)phenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-((4-Chlorophenyl)thio)phenyl)-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-Chlorophenyl)thio)phenyl)-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its 4-ethoxy substituent and 4-((4-chlorophenyl)thio)phenyl group contribute to its potential as a versatile compound in various research fields.

Properties

CAS No.

618443-31-5

Molecular Formula

C21H18ClNO2S

Molecular Weight

383.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)sulfanylphenyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H18ClNO2S/c1-2-25-18-9-3-15(4-10-18)21(24)23-17-7-13-20(14-8-17)26-19-11-5-16(22)6-12-19/h3-14H,2H2,1H3,(H,23,24)

InChI Key

ADHKIXCHNKNXQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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